

Troubleshooting poor reproducibility in HCH quantification

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Hexachlorocyclohexane

CAS No.: 119911-69-2

Cat. No.: B172972

[Get Quote](#)

Technical Support Center: HCH Quantification

A Guide to Troubleshooting Poor Reproducibility in **Hexachlorocyclohexane** (HCH) Analysis

Welcome to the technical support center for **hexachlorocyclohexane** (HCH) quantification. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues that lead to poor reproducibility in their experiments. As Senior Application Scientists, we have compiled this resource based on field-proven insights and established analytical principles to ensure your HCH analysis is robust, reliable, and accurate.

Introduction to HCH Analysis

Hexachlorocyclohexane (HCH) is a persistent organic pollutant with several isomers, the most well-known being the insecticide lindane (γ -HCH).[1][2] Accurate quantification of HCH isomers in various matrices such as soil, water, and biological tissues is crucial for environmental monitoring and toxicological studies.[1][3] Gas chromatography (GC) coupled with an electron capture detector (ECD) is a widely used and highly sensitive technique for this

purpose.[4][5] However, the complexity of sample matrices and the sensitive nature of the analytical instrumentation can often lead to challenges in achieving reproducible results.[6][7]

This guide provides a structured approach to troubleshooting, breaking down the analytical workflow into key stages to help you pinpoint and address the root cause of variability in your HCH quantification.

Troubleshooting Poor Reproducibility

Poor reproducibility in HCH quantification can stem from various stages of the analytical process, from initial sample handling to final data analysis. This section is organized to mirror the experimental workflow, allowing you to systematically investigate potential sources of error.

Stage 1: Sample Collection, Storage, and Preparation

Inconsistent sample handling and preparation are among the most common sources of variability in analytical chemistry.[6][7]

Question: My recovery of HCH varies significantly between samples from the same batch. What could be the cause?

Answer: Inconsistent recovery is often linked to issues in the sample extraction and cleanup process. The efficiency of extraction can be influenced by the sample matrix, the choice of solvent, and the extraction technique itself.

- Underlying Cause: HCH isomers, being nonpolar, tend to adsorb to particulate matter in environmental samples.[8] Inefficient extraction will lead to a lower and more variable recovery. Furthermore, complex matrices can contain interfering compounds that co-extract with HCH, affecting the final quantification.[9][10]
- Troubleshooting Protocol:
 - Evaluate Extraction Solvent: Ensure the solvent system is appropriate for the sample matrix and the polarity of HCH isomers. A common and effective mixture for solid samples is hexane:ethyl acetate.[4] For aqueous samples, liquid-liquid extraction with a nonpolar solvent is standard.

- Optimize Extraction Method: Sonication and Soxhlet extraction are common methods.[4] [11] Ensure the duration and temperature of the extraction are consistent across all samples. For soil and sediment, thorough mixing with a drying agent like sodium sulfate can improve extraction efficiency.[12]
- Implement a Cleanup Step: Co-extracted substances like lipids and elemental sulfur can interfere with GC analysis.[13] Employ cleanup techniques such as gel permeation chromatography (GPC) or Florisil® column chromatography to remove these interferences. For samples with high sulfur content, treatment with activated copper is recommended.[12]
- Use of Internal Standards: Add an internal standard (e.g., a deuterated HCH isomer) to your samples before extraction. This will help to correct for losses during sample preparation and injection, thereby improving reproducibility.

Question: I'm observing degradation of certain HCH isomers in my samples. How can I prevent this?

Answer: HCH isomers can be susceptible to degradation under certain conditions, particularly at elevated temperatures and in the presence of active sites in the GC system.[3][4] Some isomers are more prone to degradation than others.

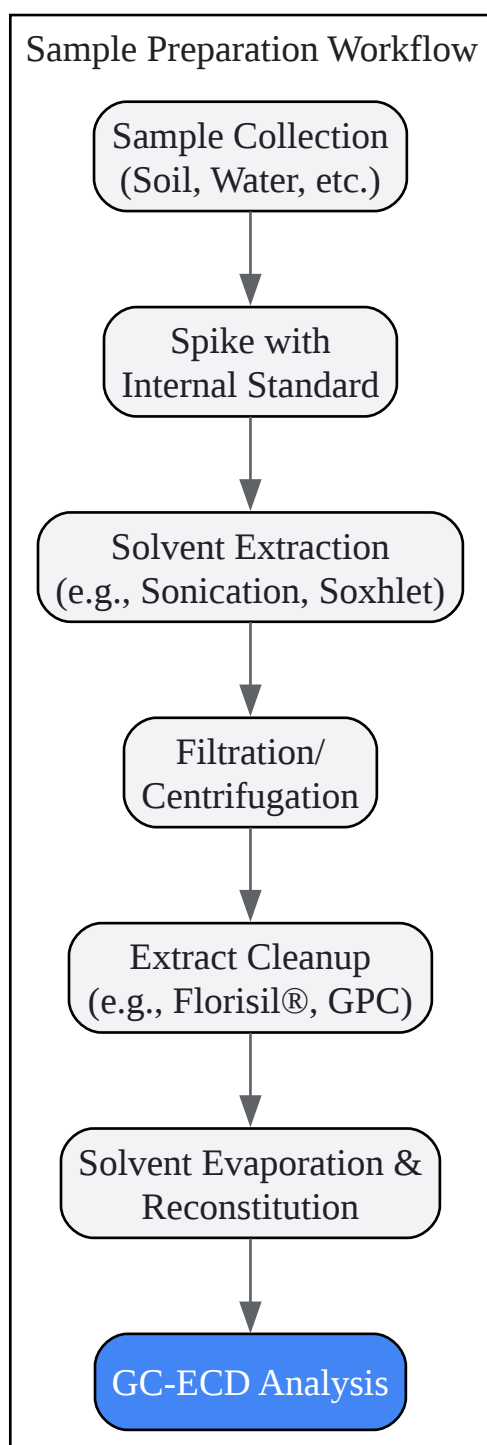
- Underlying Cause: The thermal lability of some HCH isomers can lead to their breakdown in the hot GC inlet.[14] Additionally, microbial activity in samples that are not properly stored can also contribute to the degradation of HCH.[2][15]
- Troubleshooting Protocol:
 - Sample Storage: Store samples at a low temperature (e.g., 4°C for short-term and -20°C for long-term storage) to minimize microbial degradation.
 - GC Inlet Conditions: Optimize the injector temperature to ensure efficient volatilization of HCH without causing thermal degradation. A lower-than-optimal temperature can lead to poor peak shape, while an excessively high temperature can cause breakdown.[14]
 - Inlet Liner Maintenance: The glass liner in the GC inlet can develop active sites over time due to the accumulation of non-volatile residues.[14][16] Regularly replace or clean and

deactivate the liner to prevent on-column degradation.

- Monitor for Degradation: Regularly inject a standard containing thermally sensitive pesticides, such as endrin and DDT, to check for degradation in your GC system. According to US EPA Method 8081, degradation of these compounds should not exceed 15%.[\[17\]](#)[\[18\]](#)

Visualizing the Sample Preparation Workflow

The following diagram outlines a robust workflow for preparing environmental samples for HCH analysis.



[Click to download full resolution via product page](#)

Caption: A typical workflow for the preparation of environmental samples for HCH analysis.

Stage 2: Gas Chromatography (GC) System

The GC system is the core of the analytical setup, and its proper functioning is critical for reproducible results.

Question: I'm seeing shifts in retention times for my HCH peaks. What could be the issue?

Answer: Retention time shifts are a common problem in gas chromatography and can usually be traced back to issues with the carrier gas flow, column temperature, or the column itself.[\[14\]](#)
[\[19\]](#)

- Underlying Cause: The retention time of an analyte is dependent on its partitioning between the stationary phase and the mobile (carrier gas) phase. Any variation in the carrier gas flow rate or the column temperature will affect this partitioning and thus alter the retention time.[\[6\]](#) Column aging and contamination can also lead to changes in retention characteristics.[\[14\]](#)
- Troubleshooting Protocol:
 - Check Carrier Gas Supply: Ensure you have an adequate supply of high-purity carrier gas (e.g., helium or nitrogen).[\[14\]](#)[\[20\]](#) Running out of gas mid-run can damage the column.[\[21\]](#)
 - Verify Flow Rate: Use a digital flow meter to verify the carrier gas flow rate at the detector outlet and compare it to the method setpoint. Inconsistent flow can be caused by leaks or a faulty gas regulator.[\[14\]](#)
 - Inspect for Leaks: Leaks in the system, particularly at the injector septum and column fittings, can cause fluctuations in the carrier gas flow and introduce atmospheric oxygen, which can damage the column.[\[6\]](#)[\[21\]](#) Use an electronic leak detector to check for leaks.
 - Oven Temperature Program: Verify that the GC oven is accurately following the temperature program. Use a calibrated thermometer to check the oven temperature at different points in the program.
 - Column Conditioning: If you have recently installed a new column, ensure it has been properly conditioned according to the manufacturer's instructions.[\[6\]](#)[\[21\]](#) This removes any residual solvents or contaminants from the manufacturing process.
 - Column Maintenance: If the column is old or has been used with dirty samples, it may be contaminated. Try baking out the column at a high temperature (within its specified limits)

to remove contaminants. If this does not resolve the issue, you may need to trim the first few centimeters of the column or replace it entirely.[16]

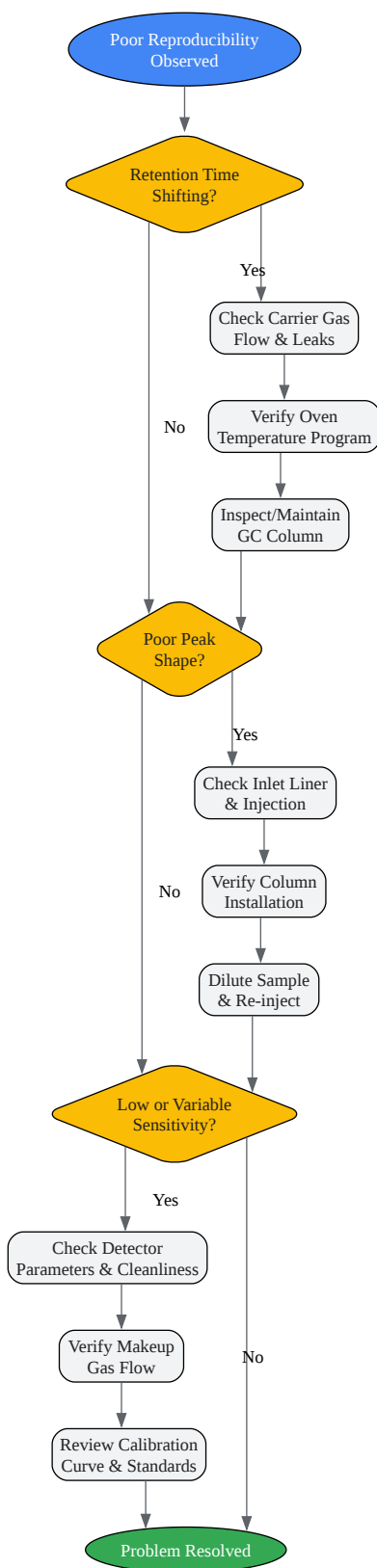
Question: My chromatograms show peak tailing or fronting. How can I improve the peak shape?

Answer: Poor peak shape is a sign that the chromatographic process is not ideal. It can be caused by a variety of factors, including sample overload, active sites in the system, or improper column installation.[19][20]

- **Underlying Cause:** Peak tailing often occurs when there are active sites in the sample flow path (e.g., in the inlet liner or on the column) that interact strongly with the analytes.[16][20] Peak fronting can be a result of sample overload or a temperature mismatch between the injector and the column.[19]
- **Troubleshooting Protocol:**
 - **Check for Active Sites:** As mentioned previously, regularly maintain the injector liner. You can also try injecting a standard containing a compound known to be sensitive to active sites (e.g., a polar compound) to diagnose this issue.
 - **Column Installation:** Ensure the column is installed correctly in both the injector and the detector, following the manufacturer's guidelines for insertion depth.[22] An improper installation can create dead volume, leading to peak broadening and tailing.[16]
 - **Sample Concentration:** If you suspect sample overload, try diluting your sample and reinjecting it. If the peak shape improves, this was likely the cause.
 - **Injection Technique:** For manual injections, ensure a fast and consistent injection to introduce the sample as a tight band onto the column.[23] For autosamplers, check the injection speed and volume settings.[14]

Visualizing the Troubleshooting Logic

This flowchart can guide you through a logical process for troubleshooting common GC issues that lead to poor reproducibility.



[Click to download full resolution via product page](#)

Caption: A logical flowchart for troubleshooting common issues in HCH quantification by GC.

Stage 3: Electron Capture Detector (ECD)

The ECD is highly sensitive to halogenated compounds like HCH, but it is also susceptible to contamination.[\[24\]](#)[\[25\]](#)

Question: The sensitivity of my ECD seems to have decreased, or the baseline is noisy. What should I do?

Answer: A loss of sensitivity or a noisy baseline in an ECD is often due to contamination of the detector cell or issues with the makeup gas.[\[25\]](#)[\[26\]](#)

- Underlying Cause: The ECD works by measuring a decrease in a constant current caused by the capture of electrons by electronegative compounds. Contaminants in the detector cell can coat the radioactive source, leading to a decrease in the standing current and thus a loss of sensitivity.[\[25\]](#) A noisy baseline can be caused by contaminated gases or electronic issues.[\[20\]](#)
- Troubleshooting Protocol:
 - Check Makeup Gas: Ensure you are using a high-purity makeup gas (typically nitrogen or a mixture of argon and methane) and that the flow rate is correct.[\[25\]](#)[\[26\]](#)
 - Bakeout the Detector: Most ECDs can be baked out at a high temperature (e.g., 350-400°C) to drive off contaminants. Follow the manufacturer's instructions for this procedure.
 - Clean the Detector: If a bakeout does not resolve the issue, the detector may need to be professionally cleaned. Caution: ECDs contain a radioactive source (usually ^{63}Ni), and should only be disassembled and cleaned by trained personnel.
 - Check for Gas Purity: Ensure that your carrier and makeup gases are of high purity and that you are using appropriate gas purifiers to remove any residual moisture, oxygen, or hydrocarbons.[\[20\]](#)[\[25\]](#)

Stage 4: Data Analysis and Calibration

Even with a perfectly running instrument, errors in data analysis and calibration can lead to poor reproducibility.

Question: My calibration curve is non-linear, or the response factors for my standards are inconsistent. What is the problem?

Answer: Issues with the calibration curve can be due to a variety of factors, including problems with the standards themselves, instrumental drift, or matrix effects.[27]

- **Underlying Cause:** A non-linear calibration curve can occur if the detector is saturated at high concentrations or if there are issues with the sample introduction. Inconsistent response factors may indicate that the instrument's performance is drifting over time. Matrix effects, where co-eluting compounds from the sample matrix enhance or suppress the analyte signal, are a major cause of inaccurate quantification.[28][29][30]
- **Troubleshooting Protocol:**
 - **Prepare Fresh Standards:** Calibration standards can degrade over time. Prepare fresh standards from a reliable stock solution and re-run your calibration curve.
 - **Check for Instrument Drift:** Run a mid-level calibration standard periodically throughout your analytical sequence to monitor for any drift in the instrument's response. If the response varies by more than a predefined amount (e.g., 15-20%), the instrument should be recalibrated.
 - **Use Matrix-Matched Calibration:** To compensate for matrix effects, it is highly recommended to use matrix-matched calibration.[28][29] This involves preparing your calibration standards in a blank matrix extract that is similar to your samples. This helps to ensure that the standards and the samples are affected by the matrix in the same way, leading to more accurate results.
 - **Evaluate Linearity:** If your calibration curve is consistently non-linear, you may need to use a different calibration model (e.g., a quadratic fit) or narrow the calibration range.

Frequently Asked Questions (FAQs)

Q1: How often should I perform maintenance on my GC system for HCH analysis?

A1: Regular preventive maintenance is crucial for maintaining the performance of your GC system.[6][21] A good starting point is to replace the injector septum and liner weekly, or more

frequently if you are running a high volume of dirty samples. The column should be inspected regularly for signs of contamination, and the gas purifiers should be replaced according to the manufacturer's recommendations.

Q2: What are the key differences in analyzing the various HCH isomers?

A2: The different isomers of HCH (alpha, beta, gamma, delta, etc.) have slightly different physical and chemical properties, which can affect their chromatographic behavior and stability. [1] For example, some isomers may be more prone to thermal degradation than others.[4] It is important to use a GC column and temperature program that can adequately resolve all the isomers of interest.

Q3: Can I use a mass spectrometer (MS) instead of an ECD for HCH analysis?

A3: Yes, a mass spectrometer can be used as a detector for HCH analysis. GC-MS provides greater selectivity and can be used to confirm the identity of the detected compounds. However, for routine monitoring where high sensitivity is required, the ECD is often the detector of choice due to its exceptional sensitivity to halogenated compounds.

References

- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot - Drawell. (n.d.). Retrieved January 30, 2026, from [\[Link\]](#)
- 10 Common Mistakes in Gas Chromatography - AELAB. (2025, August 20). Retrieved January 30, 2026, from [\[Link\]](#)
- 8 Common Gas Chromatography Mistakes. (n.d.). Retrieved January 30, 2026, from [\[Link\]](#)
- Common Causes And Solutions For Poor Reproducibility in Gas Chromatography - alwsci. (2025, October 16). Retrieved January 30, 2026, from [\[Link\]](#)
- Tackling Common Challenges in Chromatography - Chrom Tech, Inc. (2025, October 20). Retrieved January 30, 2026, from [\[Link\]](#)
- Common Gas Chromatography Problems | Master the Basics - Mason Technology. (2025, December 17). Retrieved January 30, 2026, from [\[Link\]](#)

- GC Troubleshooting: Common Issues & How to Fix Them. (2025, November 27). Retrieved January 30, 2026, from [\[Link\]](#)
- GC troubleshooting / CHROMSERVIS.EU. (n.d.). Retrieved January 30, 2026, from [\[Link\]](#)
- (PDF) Microbial Degradation of **Hexachlorocyclohexane** (HCH) Pesticides - ResearchGate. (2016, January 2). Retrieved January 30, 2026, from [\[Link\]](#)
- Basic Care and Feeding of Your Detector | LCGC International. (2023, August 1). Retrieved January 30, 2026, from [\[Link\]](#)
- Electron Capture Detector - Troubleshooting Tips - Agilent. (n.d.). Retrieved January 30, 2026, from [\[Link\]](#)
- Troubleshooting in the Analysis of **Hexachlorocyclohexane** Isomers in Agar-Agar Culture Media - Taylor & Francis Online. (n.d.). Retrieved January 30, 2026, from [\[Link\]](#)
- (PDF) Stabilization strategies for unstable pesticides in calibration reference materials. (2023, March 14). Retrieved January 30, 2026, from [\[Link\]](#)
- Biochemistry of Microbial Degradation of **Hexachlorocyclohexane** and Prospects for Bioremediation - PMC - PubMed Central. (n.d.). Retrieved January 30, 2026, from [\[Link\]](#)
- METHOD 8081 - ORGANOCHLORINE PESTICIDES & PCBS AS AROCLORS BY GAS CHROMATOGRAPHY: CAPILLARY COLUMN TECHNIQUE - Records Collections. (n.d.). Retrieved January 30, 2026, from [\[Link\]](#)
- (PDF) Removal of **hexachlorocyclohexane** isomers from water by membrane extraction into oil - ResearchGate. (2025, August 10). Retrieved January 30, 2026, from [\[Link\]](#)
- Method 8081B: Organochlorine Pesticides by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical - EPA. (n.d.). Retrieved January 30, 2026, from [\[Link\]](#)
- The LCGC Blog: Getting the Best Repeatability from Your Quantitative Gas Chromatography. (2017, June 2). Retrieved January 30, 2026, from [\[Link\]](#)

- Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model - MDPI. (n.d.). Retrieved January 30, 2026, from [\[Link\]](#)
- Analysis of Organochlorine Pesticide Residues in Whole Milk Using QuEChERS Followed by Enhanced Matrix Removal—Lipid - Agilent. (2017, September 11). Retrieved January 30, 2026, from [\[Link\]](#)
- METHOD 8081A - Jones Environmental inc. (n.d.). Retrieved January 30, 2026, from [\[Link\]](#)
- Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices - vscht.cz. (n.d.). Retrieved January 30, 2026, from [\[Link\]](#)
- Combining Soil Vapor Extraction and Electrokinetics for the Removal of **Hexachlorocyclohexanes** from Soil - PMC. (n.d.). Retrieved January 30, 2026, from [\[Link\]](#)
- Calibration of Instrumental Methods | PDF | Titration | Chemistry - Scribd. (n.d.). Retrieved January 30, 2026, from [\[Link\]](#)
- Method 3571: Extraction of Solid and Aqueous Samples for Chemical Agents, part of Test Methods for Evaluating Solid Waste, Phys - EPA. (n.d.). Retrieved January 30, 2026, from [\[Link\]](#)
- Determination of matrix effects occurred during the analysis of organochlorine pesticides in agricultural products using GC-ECD - PMC - NIH. (n.d.). Retrieved January 30, 2026, from [\[Link\]](#)
- Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of Organochlorine Pesticides. (n.d.). Retrieved January 30, 2026, from [\[Link\]](#)
- A Guide to Preparing and Analyzing Chlorinated Pesticides. (n.d.). Retrieved January 30, 2026, from [\[Link\]](#)
- HCH Removal in a Biochar-Amended Biofilter - MDPI. (n.d.). Retrieved January 30, 2026, from [\[Link\]](#)

- Calibration Accuracy of Pesticide Application Equipment - CORE. (n.d.). Retrieved January 30, 2026, from [[Link](#)]
- Organochlorine pesticides USEPA 8081A method - Chromex Scientific. (n.d.). Retrieved January 30, 2026, from [[Link](#)]
- Agilent G1533-90790 Rebuilt Electron Capture Detector. (n.d.). Retrieved January 30, 2026, from [[Link](#)]
- Toxicological Profile for **Hexachlorocyclohexane** (HCH) - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). Retrieved January 30, 2026, from [[Link](#)]
- Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC. (n.d.). Retrieved January 30, 2026, from [[Link](#)]
- Biodegradability of HCH in agricultural soils from Guadeloupe (French West Indies): identification of the lin genes involved in - Université des Antilles et de la Guyane. (2015, December 19). Retrieved January 30, 2026, from [[Link](#)]
- Quality Control Procedures for Pesticide Residues Analysis. (1999, November 17). Retrieved January 30, 2026, from [[Link](#)]
- The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples - ResearchGate. (2025, August 10). Retrieved January 30, 2026, from [[Link](#)]
- Organochlorine Pesticides Analysis in Water by GC/ECD - Agilent. (2021, March 25). Retrieved January 30, 2026, from [[Link](#)]
- Topical Collection : Circular Economy and Sustainable Strategies - MDPI. (n.d.). Retrieved January 30, 2026, from [[Link](#)]
- Isomer and Enantioselective Degradation of **Hexachlorocyclohexane** Isomers in Sewage Sludge under Anaerobic Conditions | Environmental Science & Technology - ACS Publications. (n.d.). Retrieved January 30, 2026, from [[Link](#)]

- Troubleshooting GC Columns and Detectors - LCGC International. (2013, April 1). Retrieved January 30, 2026, from [\[Link\]](#)
- (PDF) Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model - ResearchGate. (2024, June 22). Retrieved January 30, 2026, from [\[Link\]](#)
- A Look at Matrix Effects | LCGC International. (2017, December 1). Retrieved January 30, 2026, from [\[Link\]](#)
- Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - MDPI. (2023, October 31). Retrieved January 30, 2026, from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
2. Biochemistry of Microbial Degradation of Hexachlorocyclohexane and Prospects for Bioremediation - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
3. [atsdr.cdc.gov](https://www.atsdr.cdc.gov) [[atsdr.cdc.gov](https://www.atsdr.cdc.gov)]
4. [tandfonline.com](https://www.tandfonline.com) [[tandfonline.com](https://www.tandfonline.com)]
5. [epa.gov](https://www.epa.gov) [[epa.gov](https://www.epa.gov)]
6. [aelabgroup.com](https://www.aelabgroup.com) [[aelabgroup.com](https://www.aelabgroup.com)]
7. [chromtech.com](https://www.chromtech.com) [[chromtech.com](https://www.chromtech.com)]
8. [calamar.univ-ag.fr](https://www.calamar.univ-ag.fr) [[calamar.univ-ag.fr](https://www.calamar.univ-ag.fr)]
9. [web.vscht.cz](https://www.web.vscht.cz) [[web.vscht.cz](https://www.web.vscht.cz)]
10. [chromatographyonline.com](https://www.chromatographyonline.com) [[chromatographyonline.com](https://www.chromatographyonline.com)]
11. [nemi.gov](https://www.nemi.gov) [[nemi.gov](https://www.nemi.gov)]

- [12. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [13. jonesenv.com \[jonesenv.com\]](#)
- [14. Common Causes And Solutions For Poor Reproducibility in Gas Chromatography - Blogs - News \[alwsci.com\]](#)
- [15. mdpi.com \[mdpi.com\]](#)
- [16. GC troubleshooting / CHROMSERVIS.EU \[chromservis.eu\]](#)
- [17. semspub.epa.gov \[semspub.epa.gov\]](#)
- [18. agilent.com \[agilent.com\]](#)
- [19. drawellanalytical.com \[drawellanalytical.com\]](#)
- [20. aimanalytical.com \[aimanalytical.com\]](#)
- [21. chromatographytoday.com \[chromatographytoday.com\]](#)
- [22. chromatographyonline.com \[chromatographyonline.com\]](#)
- [23. sigmaaldrich.com \[sigmaaldrich.com\]](#)
- [24. chromatographyonline.com \[chromatographyonline.com\]](#)
- [25. agilent.com \[agilent.com\]](#)
- [26. chromatographyonline.com \[chromatographyonline.com\]](#)
- [27. researchgate.net \[researchgate.net\]](#)
- [28. mdpi.com \[mdpi.com\]](#)
- [29. Determination of matrix effects occurred during the analysis of organochlorine pesticides in agricultural products using GC-ECD - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [30. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices | MDPI \[mdpi.com\]](#)
- To cite this document: BenchChem. [Troubleshooting poor reproducibility in HCH quantification]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b172972/docs#troubleshooting-poor-reproducibility-in-hch-quantification>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)